molecular formula C11H14N2O4 B3021309 Ethyl 2-[methyl(2-nitrophenyl)amino]acetate CAS No. 116059-07-5

Ethyl 2-[methyl(2-nitrophenyl)amino]acetate

Cat. No.: B3021309
CAS No.: 116059-07-5
M. Wt: 238.24 g/mol
InChI Key: OCZWLFVQSNPXBF-UHFFFAOYSA-N
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Description

Ethyl 2-[methyl(2-nitrophenyl)amino]acetate (CAS 116059-07-5) is an ethyl ester derivative with the molecular formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol . Its structure features a methyl-substituted amino group linked to a 2-nitrophenyl ring and an acetate backbone (Figure 1). The ortho-nitro substituent on the phenyl ring contributes to steric and electronic effects, influencing its reactivity and stability. This compound is primarily utilized as a building block in medicinal chemistry and combinatorial synthesis, particularly in the development of pharmacologically active intermediates . It is commercially available with a purity of ≥96% and is stored under dry, sealed conditions to maintain stability .

Properties

IUPAC Name

ethyl 2-(N-methyl-2-nitroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-3-17-11(14)8-12(2)9-6-4-5-7-10(9)13(15)16/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZWLFVQSNPXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[methyl(2-nitrophenyl)amino]acetate typically involves the reaction of methyl 2-nitrophenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then aminated with methylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[methyl(2-nitrophenyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[methyl(2-nitrophenyl)amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[methyl(2-nitrophenyl)amino]acetate involves its interaction with biological targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The ester group can be hydrolyzed to release the active amino acid derivative, which can participate in biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • The methyl group on the amino nitrogen in the target compound enhances steric hindrance and may alter electronic effects compared to non-methylated analogues like Ethyl 2-[(2-nitrophenyl)amino]acetate .
  • Ester group variations (ethyl vs. methyl) influence lipophilicity and hydrolysis rates. Methyl esters (e.g., Methyl 2-(2-nitrophenyl)acetate) typically exhibit faster hydrolysis due to reduced steric bulk .
  • Substituent position: The ortho-nitro group in the target compound may hinder nucleophilic attacks compared to para-substituted derivatives (e.g., Ethyl 2-(4-aminophenoxy)acetate, where nitro is reduced to amine) .

Reactivity and Stability

  • Aminolysis and Hydrolysis: The ortho-nitro group in the target compound may reduce aminolysis rates compared to meta- or para-nitro derivatives. For example, glycine ethyl ester reacts with 2-nitrophenyl acetates at kNH₂ = 1.1–22.6 M⁻¹s⁻¹, depending on substituents . The methylamino group likely further modulates reactivity by altering electron density.
  • Steric Effects: The methyl group on the amino nitrogen may hinder nucleophilic attack at the ester carbonyl, increasing stability under basic conditions compared to non-methylated analogues.

Biological Activity

Ethyl 2-[methyl(2-nitrophenyl)amino]acetate is an organic compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of nitroanilines. Its structure features an ethyl ester group linked to an aminoacetic acid moiety, which is further substituted with a nitrophenyl group. This configuration is crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

  • Minimum Inhibitory Concentration (MIC) Studies :
    • Against Escherichia coli: MIC = 0.0195 mg/mL
    • Against Bacillus mycoides: MIC = 0.0048 mg/mL
    • Against Candida albicans: MIC = 0.039 mg/mL

These values suggest that the compound has broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound may interact with cellular signaling pathways, leading to increased intracellular calcium levels and activation of apoptotic pathways. This interaction is crucial for its anticancer efficacy .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, potentially through the inhibition of cyclooxygenase (COX) enzymes:

  • COX Inhibition : this compound may modulate inflammatory pathways by inhibiting COX-1 and COX-2, which are key enzymes in the inflammatory response .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in MDPI demonstrated that derivatives of nitroanilines, including this compound, showed promising results against various pathogens .
  • Anticancer Mechanisms : Research highlighted in PMC indicated that compounds with similar structures could preferentially kill multidrug-resistant cancer cells through apoptosis .
  • Inflammatory Response Modulation : Further investigations revealed that the compound's structural characteristics allow it to interact with various biological targets, potentially influencing inflammation-related pathways .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMIC (mg/mL)Notes
This compoundAntimicrobial0.0195 (E. coli)Broad-spectrum activity
Ethyl 2-(4-nitrophenyl)aminoacetateAnticancerNot specifiedInduces apoptosis
Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetateAnti-inflammatoryNot specifiedInhibits COX enzymes

This table summarizes the comparative biological activities of related compounds, showcasing the potential of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[methyl(2-nitrophenyl)amino]acetate
Reactant of Route 2
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Ethyl 2-[methyl(2-nitrophenyl)amino]acetate

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